N-(4-carbamoylphenyl)-1-(6-chloropyridazin-3-yl)piperidine-3-carboxamide
Description
N-(4-carbamoylphenyl)-1-(6-chloropyridazin-3-yl)piperidine-3-carboxamide is a synthetic small molecule characterized by a piperidine-3-carboxamide core linked to a 6-chloropyridazine ring and a 4-carbamoylphenyl substituent.
Properties
Molecular Formula |
C17H18ClN5O2 |
|---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
N-(4-carbamoylphenyl)-1-(6-chloropyridazin-3-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C17H18ClN5O2/c18-14-7-8-15(22-21-14)23-9-1-2-12(10-23)17(25)20-13-5-3-11(4-6-13)16(19)24/h3-8,12H,1-2,9-10H2,(H2,19,24)(H,20,25) |
InChI Key |
UICSUXWWHGAWRM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-1-(6-chloropyridazin-3-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperidine Ring: Starting with a suitable precursor, such as a substituted piperidine, the ring is constructed through cyclization reactions.
Introduction of the Pyridazine Ring: The pyridazine ring is introduced via a nucleophilic substitution reaction, often using 6-chloropyridazine as a reactant.
Attachment of the Phenyl Group: The phenyl group with a carbamoyl substituent is attached through a coupling reaction, such as Suzuki or Heck coupling.
Final Assembly: The final compound is assembled through amide bond formation, typically using carbodiimide reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoylphenyl)-1-(6-chloropyridazin-3-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl or pyridazine rings, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4-carbamoylphenyl)-1-(6-chloropyridazin-3-yl)piperidine-3-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can interact with various biological targets, making it useful for studying enzyme functions, receptor-ligand interactions, and cellular pathways.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may exhibit activity against certain diseases, including cancer, due to its ability to modulate specific molecular targets.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(4-carbamoylphenyl)-1-(6-chloropyridazin-3-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to active sites or altering their conformation, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Pyridazine vs. Pyrimidine/Pyrrolopyrimidine Cores
The target compound’s 6-chloropyridazine ring distinguishes it from analogs featuring pyrrolo[2,3-d]pyrimidine cores (e.g., compounds in ). For instance, (S)-1-(6-(6-methoxypyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-(4-(trifluoromethoxy)benzyl)piperidine-3-carboxamide () showed ALK inhibition, attributed to its pyrrolopyrimidine core’s planar geometry and methoxypyridinyl substituent . In contrast, the target compound’s pyridazine may confer unique steric or electronic properties for binding.
Carboxamide Linker and Substituents
- Comparison with : 1-(3-benzoylbenzoyl)-N-(4-chloro-3-methoxyphenyl)piperidine-3-carboxamide (8a) features a bulky 3-benzoylbenzoyl group and a chloro-methoxyphenyl substituent. This structural complexity resulted in low synthetic yield (17%) compared to simpler carbamoyl derivatives, suggesting the target compound’s carbamoylphenyl group may offer synthetic advantages .
- Comparison with : ZINC08765174 (1-[3-(1H-indol-3-yl)propanoyl]-N-(4-phenylbutan-2-yl)piperidine-3-carboxamide) demonstrated strong COVID-19 Mpro binding (-11.5 kcal/mol), likely due to its indole-propanoyl substituent. The target compound’s carbamoylphenyl group may prioritize target selectivity over broad affinity .
Functional Group Impact on Binding and Selectivity
Biological Activity
N-(4-carbamoylphenyl)-1-(6-chloropyridazin-3-yl)piperidine-3-carboxamide is a synthetic compound with a complex structure that suggests potential therapeutic applications. This article explores its biological activity, including pharmacological properties, interaction with biological targets, and implications for drug development.
Chemical Structure
The compound features:
- Core Structure : Piperidine
- Substituents : A carbamoylphenyl group and a chloropyridazine moiety
- Molecular Formula : C17H18ClN5O2
- Molecular Weight : 359.8 g/mol
Biological Activity Overview
Preliminary studies indicate that this compound may interact with various biological targets, potentially acting as an inhibitor or modulator in disease pathways. Its unique structure allows it to engage with specific receptors or enzymes, which is crucial for its pharmacological efficacy.
Pharmacological Properties
The compound's pharmacological profile is highlighted by its potential therapeutic applications, particularly in the following areas:
- Anticancer Activity : Initial assays suggest cytotoxic effects on various cancer cell lines.
- Neurological Disorders : Potential as a modulator in neuropharmacology, possibly impacting neurotransmitter systems.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Cytotoxic effects on cancer cell lines | |
| Neurological Modulation | Potential effects on neurotransmitter systems | |
| Enzyme Inhibition | Interaction with specific enzymes |
Interaction Studies
Understanding how this compound interacts with biological targets is crucial. Interaction studies typically involve:
- Binding Affinity Tests : Assessing how well the compound binds to target receptors.
- Enzyme Activity Assays : Evaluating the inhibition or modulation of enzyme activity.
Case Studies and Research Findings
Several research studies have explored the biological activity of similar compounds, providing insights into the potential mechanisms of action for this compound.
Case Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that derivatives of piperidine compounds exhibited significant cytotoxicity. The findings suggest that modifications in the piperidine core can enhance anticancer properties, indicating a promising avenue for this compound's development as an anticancer agent.
Case Study 2: Neurological Applications
Research focusing on similar piperidinyl compounds showed potential benefits in treating neurological disorders by modulating dopamine and serotonin pathways. This suggests that this compound may also exert effects on these neurotransmitter systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
